![molecular formula C12H8ClN3O2 B14234162 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one CAS No. 477713-16-9](/img/structure/B14234162.png)
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyridazine ring fused to a quinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of 3-acyl-quinolin-2-one with hydrazine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as indium(III) chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline ketones, while substitution reactions can produce various quinoline derivatives .
Aplicaciones Científicas De Investigación
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antibacterial activity . The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the pyridazine ring.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position and a quinoline backbone.
Quinolines and Quinolones: These compounds share the quinoline core but differ in functional groups and substitutions.
Uniqueness
9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one is unique due to its fused pyridazine-quinoline structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
477713-16-9 |
|---|---|
Fórmula molecular |
C12H8ClN3O2 |
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
9-chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-6-11-9(5-14-15-6)8-4-7(13)2-3-10(8)16(18)12(11)17/h2-5,18H,1H3 |
Clave InChI |
CHQYYDGWQWGJRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CN=N1)C3=C(C=CC(=C3)Cl)N(C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


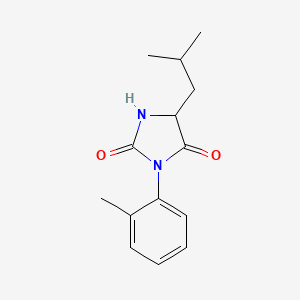

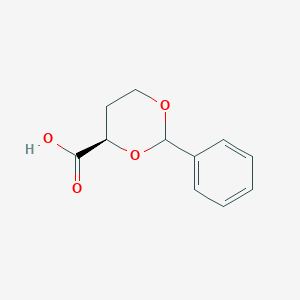


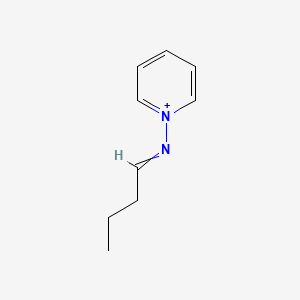
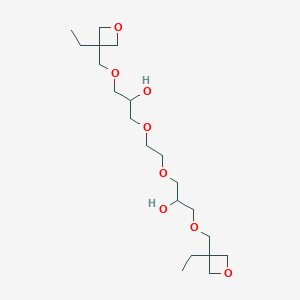
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

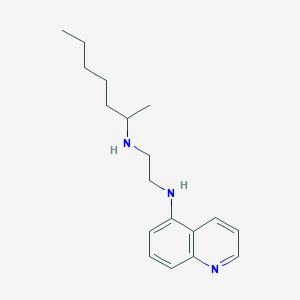
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
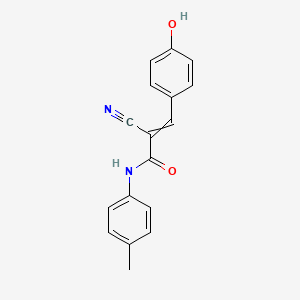
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
